Nmdpef

Description

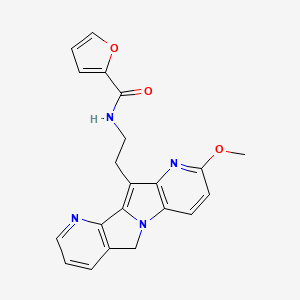

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(5-methoxy-1,6,11-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,10(15),11,13-heptaen-8-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c1-27-17-7-6-15-19(24-17)14(8-10-23-21(26)16-5-3-11-28-16)20-18-13(12-25(15)20)4-2-9-22-18/h2-7,9,11H,8,10,12H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIUMLVQBQKCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N3CC4=C(C3=C2CCNC(=O)C5=CC=CO5)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Inhibition and Target Engagement of Nmdpef

Quinone Reductase 2 (NQO2/QR2) as a Primary Target

Quinone Reductase 2 (NQO2, E.C. 1.10.5.1) is a cytosolic flavoenzyme that catalyzes the two-electron reduction of quinones and related compounds. Unlike its paralog NQO1, NQO2 primarily utilizes N-ribosyldihydronicotinamide (NRH) and synthetic analogs like N-benzyldihydronicotinamide (BNAH) as electron donors, rather than the classical NAD(P)H cofactors used by NQO1. nih.govresearchgate.netscience.gov NQO2 has been implicated in various physiological and pathological processes, making it a target of interest for pharmacological intervention. researchgate.netambeed.com

NQO2/QR2 Inhibition Potency of NMDPEF (S29434)

This compound (S29434) is recognized as a potent inhibitor of human NQO2. Studies have determined its inhibitory strength through measurements of half-maximal inhibitory concentration (IC50). The IC50 values for S29434 against human QR2 have been reported to range from 5 to 16 nM at different organizational levels. googleapis.comresearchgate.netsigmaaldrich.com This nanomolar range indicates a high potency in inhibiting NQO2 enzymatic activity.

| Compound | Target Enzyme | IC50 (nM) | Reference |

| This compound (S29434) | Human NQO2 (QR2) | 5 - 16 | googleapis.comresearchgate.netsigmaaldrich.com |

Competitive Inhibition Mechanism

Biochemical characterization has revealed that S29434 functions as a competitive inhibitor of NQO2. googleapis.comresearchgate.net Competitive inhibition typically occurs when the inhibitor molecule binds to the same active site as the natural substrate or cofactor, thereby competing for access to the enzyme. This mechanism has been reported in multiple studies dating back to 2005, 2010, and 2011.

Selectivity Profile Against Related Enzymes (e.g., QR1)

A key aspect of this compound's profile is its selectivity for NQO2 over the closely related enzyme NQO1 (QR1). googleapis.com Despite the structural similarities between NQO1 and NQO2, S29434 demonstrates good selectivity for NQO2. googleapis.com Experimental evidence, such as EPR analysis, has shown that S29434 at concentrations up to 10 µM does not inhibit QR1 activity, in contrast to known QR1 inhibitors like dicoumarol. This selectivity is significant given the distinct co-substrate preferences and potentially different cellular roles of NQO1 and NQO2. nih.govresearchgate.netscience.gov

Allosteric Modulation of NQO2 Activity by this compound

While this compound is primarily characterized as a competitive inhibitor binding to the active site region, NQO2 is also known to interact with various modulators, including melatonin (B1676174) and resveratrol, which can influence its activity. NQO2 has been identified as the MT3 receptor, and ligands for MT3, including S29434, can modulate its activity. However, the specific mechanism described for this compound's inhibition is competitive, suggesting binding that directly interferes with substrate or cofactor interaction at the active site. googleapis.comresearchgate.net

Biochemical Characterization of this compound-NQO2 Interaction

Detailed biochemical studies have been conducted to understand the interaction between this compound and NQO2 at a molecular level.

Direct Physical Interaction Studies

Direct physical interaction between this compound and NQO2 has been demonstrated through techniques such as cocrystallization. The cocrystallization of S29434 with QR2 allows for the determination of the precise binding site and interactions at an atomic resolution. researchgate.netsigmaaldrich.com This provides structural evidence for the direct binding of this compound to the NQO2 enzyme, supporting the biochemical findings regarding its inhibitory mechanism. Other biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly used to study molecular interactions, providing data on binding affinity, kinetics, and thermodynamics, although specific data for this compound using these techniques were not detailed in the provided snippets.

Co-crystallization Analysis of this compound with NQO2/QR2

Kinetic Evaluation of NQO2 Inhibition by this compound

Kinetic studies are essential for defining the nature and strength of enzyme inhibition. This compound (S29434) has been identified as a potent, competitive inhibitor of human QR2. researchgate.net Its inhibitory potency is reflected in its half-maximal inhibitory concentration (IC50) values, which range from 5 to 16 nM for human QR2 across different organizational levels. uni.luresearchgate.net This nanomolar range indicates a high affinity for the enzyme. The competitive nature of the inhibition suggests that this compound binds to the same active site as the enzyme's substrate or co-substrate, thereby preventing their interaction with NQO2. The selectivity of this compound for NQO2 over NQO1 further underscores its utility as a specific probe for NQO2 function. researchgate.net

Cellular Permeability and Intracellular Target Engagement

Beyond enzymatic inhibition in isolation, the ability of an inhibitor to traverse cell membranes and engage its target within the complex cellular environment is critical for its biological activity.

Cell Membrane Penetration and Intracellular QR2 Inhibition

This compound (S29434) has been characterized as a cell-permeable compound. uni.luresearchgate.net This property allows it to readily cross the cell membrane and reach its intracellular target, NQO2, which is primarily located in the cytosol. researchgate.netwikipedia.org Once inside the cell, this compound effectively inhibits intracellular QR2 activity. This intracellular inhibition has been demonstrated by the compound's ability to reduce QR2-mediated reactive oxygen species (ROS) production in cellular systems, with observed effects occurring within the 100 nM concentration range. fishersci.cauni.lu

Monitoring of NQO2/QR2 Activity in Cellular Systems

The activity of NQO2/QR2 and the impact of inhibitors like this compound have been monitored in various cellular systems, including astrocytoma cells, primary astrocytes, HepG2 cells, SH-SY5Y cells, and HT-22 cells. fishersci.cascribd.comdsmz.dewikipedia.orgwikipedia.orgthegoodscentscompany.com Cellular NQO2 activity can be assessed through various methods, including the measurement of ROS production, which is a downstream effect of NQO2 activity under certain conditions. fishersci.cauni.luresearchgate.net Inhibition of NQO2 by this compound leads to a reduction in this ROS generation. Additionally, the effects of NQO2 inhibition on cellular processes such as autophagy have been monitored using techniques like Western blotting to evaluate the levels of key proteins (e.g., LC3-II, Beclin1, p62) and by assessing autophagic flux using agents like chloroquine (B1663885). wikipedia.orgscribd.comwikipedia.orgthegoodscentscompany.com

Localization of NQO2/QR2 and this compound Effects within Cells

NQO2 is known to be a cytosolic enzyme, although immunofluorescence studies in mouse oocytes have also indicated its presence on the nuclear membrane, chromosomes, and meiotic spindles. researchgate.netwikipedia.org The observed cellular effects of this compound, such as the inhibition of intracellular ROS production and the induction of autophagy, are consistent with its role as an inhibitor of this intracellular enzyme. uni.luresearchgate.netscribd.comdsmz.dewikipedia.orgwikipedia.orgthegoodscentscompany.com These findings collectively support that this compound successfully engages NQO2 within the cellular environment, influencing downstream signaling pathways and cellular functions regulated by this enzyme.

Data Table: Inhibition of Human QR2 by this compound (S29434)

| Compound Name | Alternate Name | Target Enzyme | Inhibition Type | IC50 Range (Human QR2) | Selectivity over NQO1 |

| This compound | S29434 | NQO2/QR2 | Competitive | 5-16 nM | Good |

Note: IC50 values represent the half-maximal inhibitory concentration.

Mechanisms of Cellular Action Mediated by Nqo2/qr2 Inhibition by Nmdpef

Modulation of Oxidative Stress Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant defense systems to neutralize them. NQO2/QR2 has been implicated in both detoxifying and toxifying processes related to quinone metabolism, and its inhibition by compounds like NMDPEF can significantly impact cellular redox homeostasis. mdpi.comfrontiersin.org

Inhibition of QR2-Mediated Reactive Oxygen Species (ROS) Production

NQO2/QR2 catalyzes the two-electron reduction of quinones to hydroquinones. mdpi.comnih.gov While this can be a detoxification pathway, under certain conditions, the resulting hydroquinones can be unstable and undergo autooxidation, leading to the formation of semiquinone free radicals and subsequent production of ROS, such as superoxide (B77818) anion radicals. frontiersin.orgnih.govmdpi.com this compound, as a specific inhibitor of QR2, prevents this enzymatic activity, thereby reducing the QR2-mediated generation of ROS. Studies have shown that this compound can potently antagonize ROS generation induced by agents like paraquat (B189505) (PQ), hydrogen peroxide, and rotenone. nih.gov This protective effect against ROS production is greater against PQ-induced oxidative stress. nih.gov For instance, in U373 cells treated with PQ, this compound at 10 µM significantly reduced PQ-induced ROS detected by MitoSox. tandfonline.com Pre-incubation with S29434 (this compound) at 20 µM for 30 minutes prevented an increase in ROS production caused by adrenochrome (B1665551) and BNAH in various cell models. mdpi.com

Impact on Quinone Redox Cycling and Free Radical Formation

Quinones can undergo redox cycling, a process involving their reduction to semiquinones and subsequent reoxidation, which generates free radicals and ROS. nih.govhellobio.com While NQO1 and NQO2 can catalyze a two-electron reduction to hydroquinones, potentially avoiding the one-electron reduction pathway that leads to semiquinones and redox cycling, the stability of the resulting hydroquinone (B1673460) is crucial. frontiersin.orgnih.gov If the hydroquinone is unstable, it can reoxidize, perpetuating a futile cycle that produces ROS. frontiersin.orgresearchgate.net this compound, by inhibiting QR2, disrupts this cycle where QR2 activity contributes to free radical production, particularly with certain substrates. researchgate.net Research using electron paramagnetic resonance (EPR) measurements has shown that hydroxyl radical production, a marker of oxidative species, is not observed in the presence of the specific QR2 inhibitor S29434 (this compound), in contrast to when QR2 is active with certain substrates or pro-drugs like CB1954. researchgate.net This highlights this compound's role in preventing QR2-dependent free radical formation associated with quinone redox cycling.

Interplay with Cellular Antioxidant Systems

Cellular antioxidant systems, comprising enzymatic and non-enzymatic components, are essential for maintaining redox balance and counteracting oxidative stress. mdpi.com These systems include enzymes like superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase, as well as molecules such as glutathione (GSH), vitamins C and E, and thioredoxins. mdpi.comsciforum.net While this compound directly inhibits QR2-mediated ROS production, its interaction with other cellular antioxidant systems appears to be indirect, primarily through the reduction of the oxidative burden. By lowering QR2-dependent ROS levels, this compound can indirectly support the capacity of endogenous antioxidant defenses. Studies have shown that the protective effect of this compound against oxidative stress is distinct from that of generic antioxidants like N-acetylcysteine (NAC), suggesting a specific mechanism related to NQO2 inhibition rather than a broad enhancement of antioxidant capacity. tandfonline.comnih.gov

Regulation of NFE2L2/NRF2 Pathway Activity

The NFE2L2 (Nuclear Factor Erythroid 2-Related Factor 2), also known as NRF2, pathway is a master regulator of the antioxidant response, controlling the expression of numerous cytoprotective genes, including those encoding antioxidant enzymes. sinobiological.commdpi.comfactorbook.org Under normal conditions, NRF2 is kept in the cytoplasm through interaction with KEAP1, which targets it for proteasomal degradation. factorbook.orgelifesciences.org Upon exposure to oxidative stress or electrophiles, KEAP1 is modified, leading to the stabilization and nuclear translocation of NRF2, where it binds to antioxidant response elements (AREs) in gene promoters. factorbook.orgelifesciences.org Research indicates that this compound can influence NFE2L2/NRF2 activity. While paraquat (PQ) treatment alone did not induce NFE2L2/NRF2, co-administration with this compound enhanced NFE2L2 activity in a SQSTM1-independent fashion in astrocytes. nih.govcirn-na.comunicz.itresearchgate.net This suggests that NQO2 inhibition by this compound can contribute to the activation of the NRF2 pathway, further bolstering cellular defenses against oxidative damage.

Autophagy Pathway Regulation

Autophagy is a fundamental cellular process involving the degradation and recycling of damaged organelles and protein aggregates, crucial for maintaining cellular homeostasis and survival, particularly under stress conditions. nih.gov

This compound as an Inducer of Autophagy

Studies have demonstrated that this compound acts as an inducer of autophagy. medchemexpress.commedchemexpress.com This effect has been observed in various cell types, including astrocytes and HepG2 cells. medchemexpress.comnih.govmdpi.com this compound dose-dependently and time-dependently induces autophagy, evidenced by an increase in LC3 lipidation (formation of LC3-II) and BECN1 (Beclin 1) levels, key markers of autophagosome formation. nih.gov This induction is not due to an inhibition of autophagic flux but rather an increase in autophagosome formation. nih.gov The pro-autophagic effect of this compound has been further confirmed in primary mouse astrocytes, where it restored LC3-II levels in cells treated with paraquat, a toxin known to impair autophagy. tandfonline.comnih.gov This effect is shown to be NQO2-dependent. mdpi.com The ability of this compound to induce autophagy is considered a potential neuroprotective mechanism, particularly in the context of conditions involving impaired autophagy and oxidative stress. nih.govunicz.it

Summary of Research Findings on this compound's Effects

The following table summarizes key research findings regarding this compound's effects on NQO2/QR2 activity, oxidative stress, and autophagy.

| Effect | Observation | Cellular Model / Context | Source |

| QR2 Inhibition | Potent, competitive, selective inhibition (IC50 5-16 nM for human QR2) | Human QR2 (different organizational levels) | medchemexpress.com |

| ROS Production Inhibition | Potently antagonized ROS generation induced by PQ, H2O2, rotenone; greater effect against PQ. | U373 cells, various cell models | mdpi.comnih.gov |

| NFE2L2/NRF2 Pathway Enhancement | Enhanced NFE2L2 activity when co-administered with PQ (SQSTM1-independent). | Astrocytes | nih.govcirn-na.comunicz.itresearchgate.net |

| Autophagy Induction | Dose- and time-dependent induction of autophagy (increased LC3 lipidation, BECN1). | Astrocytes, HepG2 cells | medchemexpress.comnih.govmdpi.com |

| Restoration of Autophagic Flux | Abrogated inhibitory effect of PQ on autophagic flux and restored it. | Astrocytes | tandfonline.comnih.govcirn-na.comunicz.it |

| Prevention of PQ-induced Cell Death | Potently antagonized non-apoptotic PQ-induced cell death. | Astroglial and epithelial cells, primary pneumocytes | nih.govcancerindex.org |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

NQO2/QR2-Dependency of this compound-Induced Autophagy

The induction of autophagy by this compound has been demonstrated to be dependent on its inhibitory action on NQO2. Studies in astrocytoma cells and primary astrocytes exposed to the parkinsonian toxin paraquat (PQ) have shown that PQ inhibits basal autophagy. Treatment with this compound, a specific NQO2 inhibitor, abrogated this inhibitory effect and restored autophagic flux researchgate.netnih.govunicz.itnih.gov. This NQO2-dependent effect of this compound on autophagy has also been observed in hepatocytes mdpi.comnih.gov. Activation of NQO2 by agents like PQ or menadione (B1676200), along with genetic manipulation of NQO2 expression, further confirmed the role of this enzyme in the regulation of autophagy researchgate.netnih.govunicz.itnih.gov. Research suggests that ligand-free NQO2 may negatively regulate AMPK activation, and the binding of ligands like this compound could release pro-autophagic signals mdpi.comnih.gov.

Effects on Autophagic Flux and Autophagosome Formation

This compound's inhibition of NQO2 influences both autophagosome formation and autophagic flux. In cells where autophagy is impaired by oxidative stress, such as astrocytes treated with paraquat, this compound treatment has been shown to restore autophagic flux researchgate.netnih.govunicz.itnih.gov. Paraquat treatment leads to a decrease in LC3-II levels and LC3-positive vesicles, along with an increase in SQSTM1/p62 aggregates, indicative of impaired autophagic flux researchgate.netnih.govnih.gov. This compound not only increased the number of LC3-positive dots but also restored the normal percentage of LC3-LAMP1 double-positive autolysosomes, suggesting a stimulation of autophagic flux nih.gov. This was further supported by acridine (B1665455) orange staining, which showed that this compound increased the number of acidic vesicles, including autolysosomes nih.gov. Prolonged oxidative stress has been shown to inhibit LC3 lipidation and impair autophagosome formation and autophagic flux, even in the presence of activated pro-autophagic signals researchgate.netnih.govunicz.itnih.gov.

Modulation of Key Autophagy Regulators (e.g., LC3, SQSTM1/p62, BECN1/Beclin 1)

This compound affects the levels and localization of key proteins involved in autophagy. In cells treated with paraquat, which inhibits autophagy, this compound treatment restored the levels of LC3-II nih.gov. LC3-II is a lipidated form of LC3 that is crucial for autophagosome membrane formation nih.gov. An increase in LC3-II levels is often used as a marker for increased autophagosome formation nih.gov. SQSTM1/p62 is an adaptor protein that binds to ubiquitinated cargo and LC3-II, facilitating the delivery of cargo to autophagosomes for degradation nih.govmdpi.comwaocp.com. Accumulation of SQSTM1/p62 is indicative of impaired autophagic degradation nih.govwaocp.com. This compound treatment has been shown to counteract the increase in SQSTM1/p62 aggregates induced by paraquat researchgate.netnih.govnih.gov. BECN1/Beclin 1 is another crucial protein involved in the initiation of autophagy and the formation of the phagophore nih.govwaocp.com. While paraquat treatment surprisingly led to an upregulation of BECN1 expression, this compound's effect on BECN1 levels in this specific context is linked to its ability to restore autophagy despite the presence of the toxin researchgate.netnih.govnih.gov. This compound dose-dependently and time-dependently induced autophagy, as evidenced by increased LC3 lipidation and BECN1 levels nih.gov.

Data on Autophagy Markers in Astrocytes Treated with Paraquat (PQ) and this compound

| Treatment (24h) | LC3-II Levels (Relative to Control) | SQSTM1/p62 Aggregates | LC3-Positive Vesicles per Cell | LC3-LAMP1 Colocalization | Autophagic Flux |

| Control | Baseline | Low | Normal | Normal | Normal |

| PQ | Decreased | Increased | Reduced | Reduced | Impaired |

| PQ + this compound | Restored | Reduced | Increased | Restored | Restored |

Cell Fate Modulation

Beyond its effects on autophagy, this compound also plays a role in modulating cell fate, particularly in the context of cellular stress.

Effects on Cell Death Pathways (e.g., Non-Apoptotic Cell Death)

This compound has been shown to protect cells from death induced by oxidative stress and certain xenobiotics nih.gov. This protective effect is linked to its ability to restore autophagy nih.gov. Non-apoptotic cell death pathways, such as necroptosis, ferroptosis, and pyroptosis, are distinct from apoptosis and can be triggered under various stress conditions or when apoptosis is inhibited mdpi.commdpi.comnih.govptglab.comcolumbia.edu. While the direct involvement of this compound in specifically modulating these non-apoptotic pathways requires further investigation, its role in restoring protective autophagy suggests it can prevent cell death that might otherwise occur through these mechanisms in the face of overwhelming stress. In the context of paraquat toxicity, where autophagy is inhibited and cell death occurs, this compound-mediated stimulation of autophagy protected cells from death nih.gov. This indicates that enhancing autophagy via NQO2 inhibition by this compound can be a cytoprotective mechanism against certain insults.

Cytoprotective Effects Against Xenobiotic-Induced Toxicity

This compound demonstrates cytoprotective effects, particularly against toxicity induced by xenobiotics that generate oxidative stress and impair autophagy. In models of Parkinson's disease-like pathology induced by paraquat and 6-hydroxydopamine (6OHDA), this compound protected astrocytes from cell death unicz.itnih.gov. This protection was associated with the compound's ability to abrogate the inhibitory effect of these toxins on autophagic flux and restore autophagy unicz.itnih.gov. This compound's role as a specific NQO2 inhibitor is crucial here, as NQO2 has been implicated in the pro-oxidative function and toxicity of certain xenobiotics nih.govoup.com. By inhibiting NQO2, this compound can reduce xenobiotic-induced oxidative stress and consequently prevent the downstream inhibition of autophagy and the resulting cell death nih.govnih.gov. This highlights this compound's potential in mitigating toxicity associated with NQO2 activity in the presence of specific xenobiotics.

Influence on Cell Survival Mechanisms

The chemical compound this compound, identified as a potent and specific inhibitor of NAD(P)H quinone dehydrogenase 2 (NQO2), also known as QR2, has demonstrated significant influence on cellular survival mechanisms, particularly in contexts of oxidative stress and toxin exposure. Research indicates that the protective effects of this compound are intrinsically linked to its inhibitory action on NQO2.

Studies investigating paraquat (PQ)-induced toxicity have provided key insights into how this compound impacts cell survival. PQ is known to induce cell death and the generation of reactive oxygen species (ROS). This compound has been shown to potently antagonize non-apoptotic cell death and ROS generation induced by PQ in various cell types, including primary pneumocytes and astroglial U373 cells. nih.govresearchgate.netcancerindex.org This protective effect correlates with its ability to inhibit cellular QR2 activity. nih.govresearchgate.netcancerindex.org

Further research using genetic manipulation of NQO2 expression has underscored the critical role of this enzyme in PQ-induced toxicity and the mechanism of this compound's protective action. Silencing of QR2 through techniques such as lentiviral shRNAs or siRNAs has been observed to attenuate PQ-induced cell death. nih.govresearchgate.netcancerindex.orgnih.gov Crucially, QR2 silencing also reduced the efficacy of this compound's protective effects, providing strong evidence that NQO2 is a key mediator of this form of toxicity and that this compound exerts its cytoprotective activity primarily through NQO2 inhibition. nih.govresearchgate.netcancerindex.orgnih.gov Conversely, overexpression of NQO2 augmented the inhibitory effect of PQ on cellular processes related to survival. nih.govtandfonline.com

Quantitative data from studies in U373 astroglial cells exposed to lethal doses of PQ (100 µM) illustrate the dose-dependent protective effect of this compound against cell death. This compound prevented cell death with a maximum effect observed at concentrations between 20 and 50 µM, and an IC50 value of 6.5 µM for its cytoprotective effect under these conditions. nih.gov

Beyond its direct impact on ROS and cell death pathways, this compound's influence on cell survival mechanisms extends to the regulation of autophagy. Autophagy is a cellular process involved in the degradation and recycling of damaged organelles and proteins, playing a complex role in cell survival and death depending on the context. Research indicates that prolonged oxidative stress, such as that induced by PQ, can inhibit basal autophagy. tandfonline.comtandfonline.com this compound has been shown to counteract this inhibition. Treatment with this compound potently enhanced LC3-II processing and increased the number of autophagic vesicles (AV dots) in U373 cells, both in the presence and absence of PQ. tandfonline.comtandfonline.com This pro-autophagic effect was also observed in primary mouse astrocytes treated with PQ, where this compound restored LC3-II levels, correlating with its protective effect against PQ-induced cell death. nih.govtandfonline.com

Studies involving the activation or manipulation of NQO2 levels further support the link between NQO2 activity, autophagy, and cell survival. Activation of NQO2 by agents like PQ or menadione leads to a rapid decrease in LC3-II levels, indicative of autophagy inhibition. tandfonline.com Genetic silencing of NQO2 expression reduces the inhibitory effect of PQ on LC3 processing, while NQO2 overexpression enhances it. nih.govtandfonline.com These findings suggest that NQO2 activity negatively regulates autophagy under conditions of oxidative stress. The residual autophagy that occurs in PQ-treated cells appears to have a protective function, and the stimulation of this process by this compound contributes to the protection against PQ-induced cell death. nih.govtandfonline.comtandfonline.com

The protective effects of this compound mediated by NQO2 inhibition have also been observed in other cellular contexts, such as in mouse oocytes exposed to Vitamin K3 (VK3)-induced toxicity. NQO2 inhibition by this compound was found to protect oocytes from VK3-induced toxicity, suggesting a broader role for NQO2 in mediating toxicity and for this compound as a protective agent in different cell types. oup.com

The collective findings indicate that this compound, through its specific inhibition of NQO2, positively influences cell survival mechanisms by reducing oxidative stress, preventing non-apoptotic cell death, and restoring or enhancing autophagic flux under challenging conditions.

Table 1: Effects of this compound on Cell Survival and Autophagy Markers in U373 Cells Exposed to Paraquat (PQ)

| Treatment Group | Effect on Cell Death (vs. PQ alone) | Effect on ROS Generation (vs. PQ alone) | Effect on Cellular QR2 Activity | Effect on LC3-II Processing (vs. PQ alone) | Effect on Autophagic Vesicles |

| PQ alone | Increased | Increased | Increased | Decreased | Decreased |

| This compound alone | Not specified | Not specified | Inhibited | Enhanced | Increased |

| PQ + this compound | Potently Antagonized | Potently Antagonized | Inhibited | Restored/Enhanced | Increased |

| QR2 Silencing + PQ | Attenuated | Not specified | Reduced | Reduced inhibition | Not specified |

| QR2 Overexpression + PQ | Augmented | Not specified | Increased | Augmented inhibition | Not specified |

Note: Data compiled from multiple sources and represents general trends observed in the cited research. Specific magnitudes of effects may vary depending on experimental conditions.

Biological Effects and Pathophysiological Implications of Nmdpef Mediated Nqo2/qr2 Inhibition

Neurobiological Functions and Neuroprotection

NQO2 is expressed in different regions of the human brain, predominantly localized in the cell cytosol, although its presence in the nucleoplasm has also been observed nih.gov. Research suggests a significant role for NQO2 in neurobiological functions, and its inhibition by NMDPEF has demonstrated neuroprotective effects, largely attributed to the modulation of oxidative stress and autophagy.

Impact on Neurodegenerative Disease Models

Studies have associated NQO2 with neurodegenerative diseases, including Parkinson's disease (PD) and Alzheimer's disease (AD) mdpi.comnih.govnih.govresearchgate.netaginganddisease.orgnih.gov. Higher NQO2 expression levels have been linked to increased susceptibility to PD mdpi.comnih.govnews-medical.netoup.com. The ability of NQO2 inhibitors to reduce reactive oxygen species (ROS) production and decrease the percentage of apoptotic cells in neuronal models suggests their potential as therapeutic agents in oxidative neurodegeneration nih.govresearchgate.net. The neuroprotective effect of NQO2 inhibitors has been documented in models of cerebral injury involving oxidative neurodegeneration news-medical.net.

Mitigation of Parkinsonian Toxin-Induced Neurotoxicity (e.g., Paraquat (B189505), 6-Hydroxydopamine)

This compound has been shown to effectively mitigate the neurotoxicity induced by Parkinsonian toxins such as paraquat (PQ) and 6-hydroxydopamine (6-OHDA) mdpi.commdpi.comresearchgate.netnih.govnews-medical.netnih.govtandfonline.comunicz.itresearchgate.netnih.govresearchgate.netresearchgate.netcancerindex.org. In vitro and in vivo studies have demonstrated that this compound can block or significantly reduce the toxic effects of PQ and 6-OHDA in various cellular and animal models mdpi.comnews-medical.netresearchgate.netcancerindex.org. For instance, this compound potently antagonized PQ-induced systemic toxicity and animal mortality in rats cancerindex.org. It also protected against PQ-induced toxicity in primary pneumocytes and astroglial cells cancerindex.org. Similarly, this compound treatment or NQO2 silencing attenuated the toxic effects of 6-OHDA on autophagy and increased the neuroprotective capability of astrocytes in co-culture with dopaminergic neurons researchgate.netresearchgate.net. The protective effect of this compound against PQ toxicity has been observed in a rat model of PD-like seizures induced by intranigral infusion of PQ, where it was associated with a reduction in oxidative stress in astrocyte cultures and brain specimens mdpi.comnih.gov.

Protection Against Dopaminergic Neurodegeneration

NQO2 is considered a potential target in Parkinson's disease, a disorder characterized by the progressive loss of dopaminergic neurons news-medical.netresearchgate.net. The oxidative metabolism of dopamine (B1211576), which can lead to excessive ROS production, is implicated in dopaminergic neurodegeneration nih.gov. NQO2 has a capacity to reduce ortho-quinones such as dopamine-quinone, which can lead to an increase in hydroxyl radical production researchgate.net. Higher expression of NQO2 has been shown to exacerbate dopamine quinone toxicity in several cell systems nih.gov. This compound, by inhibiting NQO2, can protect dopaminergic cells from oxidative stress and cell death induced by Parkinsonian toxins researchgate.netnews-medical.netnih.govunicz.itresearchgate.netresearchgate.net. Studies using co-cultures of astrocytes and dopaminergic neurons have shown that NQO2 inhibition in astrocytes by this compound enhances their ability to protect dopaminergic cells from toxin-induced death nih.govunicz.itresearchgate.netresearchgate.net.

Role of Astrocyte Autophagy in Neuroprotection

Astrocytes play a crucial role in brain defense and neuroprotection researchgate.net. Autophagy, a cellular degradation process, is vital for maintaining cellular homeostasis and is often impaired in neurodegenerative conditions news-medical.netunicz.itresearchgate.net. Parkinsonian toxins like PQ and 6-OHDA have been shown to inhibit basal autophagy in astrocytes nih.govtandfonline.comunicz.itnih.govresearchgate.net. This compound, as a specific NQO2 inhibitor, has been demonstrated to abrogate this inhibitory effect and restore autophagic flux in astrocytes exposed to these toxins nih.govnih.govtandfonline.comunicz.itnih.govresearchgate.net. This restoration of astrocyte autophagy by this compound is linked to its neuroprotective effects researchgate.netaginganddisease.orgnih.govtandfonline.comnih.govresearchgate.netresearchgate.net. The findings suggest an unanticipated neuroprotective role of astrocyte autophagy and identify NQO2 as a novel pharmacological target for its positive modulation nih.govtandfonline.comnih.govresearchgate.net.

Effects on Cognitive Functions (e.g., Object Recognition Memory)

While direct studies on this compound's effect on object recognition memory are limited in the provided results, research on NQO2 suggests a role for this enzyme in cognitive behaviors. Adult QR2 knock-out mice have demonstrated enhanced learning abilities in various tasks, including the Morris water maze, object recognition, and rotarod performance tests researchgate.net. This observation suggests that NQO2 may negatively influence memory formation and the learning process researchgate.netresearchgate.netresearchgate.net. Therefore, NQO2 inhibitors like this compound could potentially represent a novel therapeutic strategy for addressing learning deficits, particularly those observed in the aging brain researchgate.net.

Reproductive Biology

NQO2 is expressed in mammalian oocytes oup.comresearchgate.net. Studies in mouse oocytes have investigated the role of NQO2 in meiotic maturation and embryo development oup.comoup.comresearchgate.net. Excessive ROS production can negatively impact oocyte quality and developmental potential oup.comresearchgate.net. Research indicates that NQO2 is involved in ROS generation in oocytes researchgate.net. Inhibition of NQO2 by S29434 (this compound) has been shown to relieve the deleterious effects of ROS on mouse oocyte meiotic maturation and embryo development oup.comresearchgate.net. NQO2 inhibition by this compound or melatonin (B1676174) limited changes in NQO2, ROS, MDA, Beclin1, and GSH during in vitro aging of ovulated oocytes, helping to maintain spindle structure, ordered chromosome separation, and embryo development potential after parthenogenetic activation researchgate.net. These findings suggest NQO2 as a potential pharmacological target for addressing infertility related to oxidative stress in oocytes researchgate.net.

Effects on Mammalian Oocyte Meiotic Maturation

Studies in mouse oocytes have shown that NQO2 is involved in the generation of ROS during meiotic progression. oup.comoup.comresearchgate.netnih.gov Treatment with the ROS stimulator vitamin K3 (VK3) leads to increased levels of NQO2, ROS, malondialdehyde (MDA), and the autophagy protein Beclin1, alongside decreased levels of the antioxidant glutathione (B108866) (GSH). oup.comoup.comresearchgate.netnih.gov These changes are associated with impaired meiotic maturation, including abnormal spindle structure and chromosome configuration, leading to arrest at metaphase I. oup.comoup.comresearchgate.netnih.gov

Inhibition or depletion of NQO2 counteracts these detrimental effects. Treatment with this compound or morpholino oligo-induced NQO2 knockdown suppresses the increase in ROS, MDA, and Beclin1, while increasing GSH levels in oocytes exposed to VK3. oup.comoup.comresearchgate.netnih.gov This results in the restoration of spindle configuration, chromosome separation, and successful meiotic maturation. oup.comoup.comresearchgate.netnih.gov These findings suggest that NQO2 activity contributes to oxidative stress during oocyte maturation, and its inhibition by this compound can protect against oxidative damage and restore meiotic competence. oup.comoup.comresearchgate.netnih.gov

Influence on Oocyte Aging Processes

In vitro aging of ovulated oocytes is also associated with increased NQO2 levels and oxidative stress markers such as ROS and MDA, as well as increased Beclin1 expression and decreased GSH. oup.comoup.comresearchgate.netnih.govresearchgate.net These changes contribute to aging-related manifestations and a decline in oocyte developmental potential. oup.comoup.com

Supplementation with this compound during in vitro aging of ovulated oocytes limits the changes in NQO2, ROS, MDA, Beclin1, and GSH. oup.comoup.comresearchgate.netnih.gov This protective effect helps maintain spindle structure and ordered chromosome separation, thereby preserving the developmental potential of aged oocytes after parthenogenetic activation. oup.comoup.comresearchgate.netnih.gov These results indicate that NQO2 may accelerate oocyte aging through catalyzing ROS generation, and inhibiting its activity with this compound can delay aging-related changes and rescue developmental potential. oup.comoup.com

Impact on Embryo Development

The negative effects of increased NQO2 activity and oxidative stress in oocytes extend to subsequent embryo development. Oocytes exposed to conditions that upregulate NQO2 and ROS exhibit reduced developmental potential. oup.comoup.comresearchgate.netnih.gov

Inhibition of NQO2 by this compound in oocytes, both during meiotic maturation under oxidative stress and during in vitro aging, has been shown to restore embryo development potential. oup.comoup.comresearchgate.netnih.gov After parthenogenetic activation, oocytes treated with this compound demonstrate improved development to the blastocyst stage compared to untreated oocytes under stress or aging conditions. oup.comoup.com This highlights the critical role of NQO2-mediated oxidative stress in early embryo development and the potential therapeutic benefit of NQO2 inhibitors like this compound for improving reproductive outcomes. oup.comoup.comresearchgate.netnih.gov

Table 1 summarizes the observed effects of NQO2 inhibition by this compound on oocyte and embryo parameters:

| Parameter | VK3 Treatment (Increased NQO2/ROS) | This compound Treatment (NQO2 Inhibition) | Effect of this compound | Source Index |

| NQO2 Levels | Increased | Reduced Upregulation | Prevention of Increase | 1, 4, 14, 21 |

| ROS Levels | Increased | Suppressed | Reduction | 1, 4, 14, 21 |

| MDA Levels | Increased | Suppressed | Reduction | 1, 4, 14, 21 |

| Beclin1 Expression | Increased | Suppressed | Reduction | 1, 4, 14, 21 |

| GSH Levels | Decreased | Increased | Increase | 1, 4, 14, 21 |

| Spindle Structure | Abnormal | Restored | Restoration | 1, 4, 14, 21 |

| Chromosome Separation | Abnormal | Restored | Restoration | 1, 4, 14, 21 |

| Meiotic Maturation Arrest (MI) | Yes | Counteracted | Prevention of Arrest | 1, 4, 14, 21 |

| Embryo Development Potential | Reduced | Restored | Improvement | 1, 4, 14, 21 |

| Oocyte Aging Manifestations | Accelerated | Limited Changes | Delay/Protection | 1, 4 |

Cancer Research Context

NQO2's role in cancer is complex and appears to be context-dependent, involving both potential detoxifying and toxifying functions. nih.govmdpi.commdpi.com Its expression patterns in various cancers and its enzymatic activity make it a subject of interest in anticancer strategies.

NQO2 Expression in Various Cancer Cell Lines and Tissues

Conversely, some studies suggest that higher NQO2 expression might be associated with protection against certain cancers, such as breast cancer with wild-type p53. oup.comiiarjournals.orgcancerindex.org Functional genetic variants in the NQO2 promoter region that lead to elevated promoter activity and increased expression have been linked to attenuated susceptibility to breast cancer. oup.comcancerindex.org

Table 2 provides examples of NQO2 expression observations in different contexts:

| Context | NQO2 Expression Level | Associated Outcome/Observation | Source Index |

| Mouse Oocytes (Meiotic Progression) | High and Stable | Involved in ROS generation, affects maturation and development. | 14, 21, 24 |

| Mouse Oocytes (VK3 exposure or in vitro aging) | Elevated | Accompanied by increased ROS, MDA, Beclin1; decreased GSH; impaired maturation/development. | 1, 4, 14, 21, 24 |

| NSCLC Tissues vs. Normal Tissues | Significantly Higher | Correlated with advanced clinical stages and poorer overall survival. | 15 |

| Breast Cancer with Wild-Type p53 | Higher (linked to protective genotypes) | Associated with attenuated susceptibility to breast cancer. | 8, 20 |

| MCF-7 Breast Cancer Cells (γ-tocotrienol treatment) | Robust Induction | Associated with potential chemopreventive effects by catalyzing reduction of estrogen quinones. | 17 |

Potential as a Target in Anticancer Strategies

The multifaceted role of NQO2 in cellular redox balance and its varied expression in cancers suggest its potential as a target in anticancer strategies. mdpi.commdpi.comresearchgate.net Given its ability to either detoxify or toxify depending on the substrate, NQO2 can be targeted in different ways.

One strategy involves utilizing NQO2 to activate prodrugs specifically in cancer cells that overexpress the enzyme. For example, the prodrug Tretazicar (CB1954) can be activated by NQO2 in the presence of a suitable co-substrate analogue, leading to a cytotoxic metabolite that inhibits DNA replication and induces apoptosis in NQO2-expressing cancer cells. nih.gov

Another approach is to target NQO2 directly with inhibitors like this compound to modulate cellular processes that support cancer growth or survival. In NSCLC, where high NQO2 expression is linked to poor prognosis, inhibiting NQO2 might be a therapeutic strategy. nih.gov Studies have shown that targeting NQO2 can sensitize cancer cells to apoptosis induced by agents like TRAIL, potentially by increasing ROS generation and triggering ER stress pathways. nih.gov

Furthermore, NQO2 has been identified as a target for natural compounds with anticancer properties, such as certain flavonoids and curcumol. mdpi.comnih.govnih.gov These compounds can inhibit NQO2 activity, contributing to their observed effects on cancer cells, including the induction of autophagy or sensitization to other therapies. nih.govnih.gov

Modulation of Cell Metabolism in Hepatocellular Function

NQO2 is highly expressed in the liver, where it participates in quinone metabolism. nih.govresearchgate.net Recent evidence suggests a role for NQO2 in regulating oxidative stress and autophagy in liver cells. nih.gov

Studies have shown that this compound is a potent inducer of autophagy in hepatocytes, and this effect is dependent on NQO2. nih.gov This suggests that inhibiting NQO2 can modulate metabolic processes related to cellular clearance and stress response in the liver.

NQO2 has also been identified as an off-target for acetaminophen (B1664979) in liver cells. researchgate.net Acetaminophen and related compounds can bind to NQO2, and NQO2 can modulate the levels of acetaminophen-derived ROS, specifically superoxide (B77818) anions. researchgate.net Given the high expression of NQO2 in the liver and kidney, the main sites of acetaminophen toxicity, NQO2-mediated superoxide production may contribute to augmenting acetaminophen toxicity. researchgate.net This highlights a role for NQO2 in the metabolic processing of certain xenobiotics in the liver and how its inhibition or activity can influence cellular outcomes.

Table 3 summarizes the roles of NQO2 in the cancer research context:

| Aspect | Observations | Source Index |

| NQO2 Expression in Cancer | Variable across cancer types; increased in NSCLC correlated with poor prognosis; potentially protective in breast cancer with wild-type p53. | 8, 10, 15, 17, 20 |

| Potential as Anticancer Target (Prodrug Activation) | Can activate prodrugs like Tretazicar in NQO2-expressing cancer cells. | 26 |

| Potential as Anticancer Target (Inhibition) | Inhibition can sensitize cancer cells to apoptosis (e.g., TRAIL in NSCLC); target for natural anticancer compounds. | 9, 13, 15, 18, 19 |

| Modulation of Hepatocellular Metabolism | Inhibition by this compound induces autophagy in hepatocytes; modulates acetaminophen-derived ROS production, potentially augmenting toxicity. | 9, 27 |

Antimalarial Properties

The inhibition of NQO2/QR2, particularly human QR2 (hQR2), has been explored in the context of antimalarial strategies. Plasmodium falciparum, the parasite responsible for the most severe form of malaria, poses a significant global health challenge, with increasing drug resistance highlighting the urgent need for novel therapeutic agents. malariaworld.orgacs.orgmdpi.comijtmgh.com

Role of hQR2 in Antiplasmodial Activity

Human QR2 is present in red blood cells, the host cells for the erythrocytic stage of Plasmodium falciparum. nih.gov Studies have investigated the interaction of antimalarial compounds, such as quinolines, with hQR2. nih.gov While some compounds like chloroquine (B1663885) and quinacrine (B1676205) have been shown to bind to the reduced form of the enzyme, the role of hQR2 in the activity of redox-active compounds has also been explored. nih.gov Research suggests that the antimalarial activity of certain indolone-type derivatives is linked to their ability to serve as substrates for hQR2, leading to the production of free radicals upon bioreduction by the enzyme. researchgate.net This radical production correlates with their antiplasmodial potency. researchgate.net The reduction of these compounds in cells overexpressing hQR2 can be inhibited by specific hQR2 inhibitors like S29434 (this compound), further supporting the involvement of hQR2 in their mechanism of action. researchgate.net This suggests that compounds acting as hQR2 substrates, leading to radical generation, could represent a new avenue for antimalarial drug design. researchgate.net

Inhibition of Plasmodium falciparum Growth

This compound, as a potent inhibitor of QR2, has been investigated for its potential to inhibit the growth of Plasmodium falciparum. While some compounds with weak to moderate antiplasmodial activities have been identified, potent inhibitors of QR2, such as this compound (IC50 = 5-16 nM), have shown activities that suggest a role for this enzyme in various pathological conditions. researchgate.netresearchgate.net Specifically in the context of malaria, the inhibition of QR2 in Plasmodium may potentially induce lethal oxidative stress, contributing to the killing of the parasite by inhibiting its antioxidant activity. nih.govresearchgate.net

Detailed research findings on the direct inhibition of Plasmodium falciparum growth specifically by this compound, beyond its role in elucidating the mechanism of other compounds, are a subject of ongoing research. However, the established role of hQR2 in the activation of certain antiplasmodial compounds through radical generation, and this compound's ability to inhibit this process, highlights the complex interplay between QR2 activity and parasite viability. researchgate.net

While specific IC50 values for this compound directly inhibiting Plasmodium falciparum growth were not prominently found in the search results, the compound's characterization as a potent QR2 inhibitor with implications in oxidative stress and its use in studying hQR2-mediated antiplasmodial mechanisms are significant findings. researchgate.netresearchgate.netresearchgate.net The antimalarial potential linked to QR2 inhibition suggests that this compound or similar potent QR2 inhibitors could hold promise as part of novel antimalarial strategies, potentially by disrupting the parasite's redox balance or interfering with hQR2-mediated activation of other cytotoxic compounds.

Table 1: Key Compound Information

| Compound Name | PubChem CID |

| This compound (S29434) | 46861897 |

| NQO2 (QR2) | 163322259 |

| Plasmodium falciparum | 58870962 |

Note: PubChem CID for Plasmodium falciparum refers to a substance entry related to the organism, not a single chemical compound. rsc.org PubChem provides a database of chemical molecules and their activities against biological assays. wikipedia.orgnih.gov

Table 2: this compound Inhibition of Human QR2

| Target | IC50 Range (nM) | Selectivity | Reference |

| Human QR2 | 5-16 | Selective vs QR1 | researchgate.netglpbio.com |

Table 3: Correlation between Radical Production and Antiplasmodial Activity of Indolone Derivatives (hQR2 Substrates)

| Compound Type | hQR2 Metabolization Product | Correlation with Antiplasmodial Activity |

| Indolone Derivatives | Free Radicals (e.g., Hydroxyl, Superoxide) | Increased radical production correlates with decreased IC50 (increased potency) against P. falciparum. researchgate.net |

Note: This table describes the activity of compounds that are substrates of hQR2, and whose mechanism is inhibited by this compound. researchgate.net

Therapeutic Potential and Disease Models in Nmdpef Research

NMDPEF as a Pharmacological Antidote

The lack of effective antidotes for certain toxic exposures underscores the importance of identifying compounds that can counteract their deleterious effects. Research has explored the potential of this compound in this regard, specifically against poisoning induced by the herbicide paraquat (B189505).

Efficacy Against Paraquat Poisoning

Paraquat (PQ) poisoning is often fatal, with poorly understood underlying mechanisms and a lack of effective antidotes. Studies have investigated the effects of this compound, a melatonin-related NQO2 inhibitor, on PQ toxicity in both in vitro and in vivo models. This compound demonstrated potent antagonism against non-apoptotic PQ-induced cell death and reactive oxygen species (ROS) generation in various cell lines, including primary pneumocytes and astroglial U373 cells. nih.govnih.gov This effect correlated with the inhibition of cellular NQO2 activity. nih.govnih.gov

In contrast to this compound, the cytoprotective effects of melatonin (B1676174) and apocynin against PQ toxicity were observed to be limited and transient. nih.govnih.gov Silencing of NQO2 was found to attenuate PQ-induced cell death and reduce the efficacy of this compound, suggesting a key role for NQO2 in the regulation of oxidative stress in this context. nih.govnih.gov

Significantly, this compound has shown a potent antidote effect in in vivo animal toxicity studies. nih.govnih.gov In systemic toxicity studies in Wistar rats, this compound potently antagonized PQ-induced systemic toxicity and animal mortality. nih.govnih.gov Furthermore, microinfusion of this compound into the substantia nigra prevented severe behavioral and electrocortical effects of PQ, which correlated with the inhibition of malondialdehyde accumulation in cells and tissues. nih.govnih.gov These findings suggest a crucial role for QR2 in regulating oxidative stress in PQ toxicity and highlight this compound's potential as a protective agent. nih.govnih.gov

Potential Therapeutic Agent for Neurodegenerative Conditions

Oxidative stress and impaired cellular clearance mechanisms, such as autophagy, are significant contributors to the pathogenesis of neurodegenerative diseases, including Parkinson's disease (PD). mdpi.commdpi.comnih.gov Research suggests this compound's potential as a therapeutic agent in these conditions, primarily through its interaction with NQO2.

NQO2/QR2 as a Novel Therapeutic Target in Parkinson's Disease

NQO2, also known as QR2, is a flavoprotein ubiquitously expressed in the brain and other tissues. news-medical.netcnr.it While structurally related to NQO1, NQO2 has distinct features, including different co-substrates and tissue distribution. oup.com Emerging evidence over the past two decades has pointed to NQO2 as a possible target in PD. news-medical.net Studies indicate that chronic oxidative stress induced by parkinsonian toxins like paraquat (PQ) can be inhibited by specific NQO2 inhibitors such as S29434/NMDPEF in vivo and in vitro. news-medical.net Higher NQO2 expression has been reported in PD patients compared to healthy individuals. news-medical.net This suggests that drugs targeting NQO2 may offer therapeutic benefits in PD by stimulating autophagy and protecting against toxicity mediated by oxidative stress and autophagy impairment. news-medical.net

NQO2's role in the generation of free radicals, particularly in the presence of certain xenobiotics, suggests it can act as a "toxifying" enzyme. cnr.itoup.commdpi.com This peculiar role has been observed in astrocytes treated with neurotoxins such as paraquat and 6-hydroxydopamine (6OHDA). cnr.it The ability of NQO2 to increase free radical production under conditions of enhanced generation of quinone derivatives of catecholamines is considered a component of neurodegenerative disease pathogenesis. mdpi.com Therefore, reducing NQO2 activity is hypothesized to achieve a therapeutic effect in these conditions. mdpi.com

Implications for Modulating Oxidative Stress in Neurological Disorders

Oxidative stress is a critical factor in the pathophysiology of numerous neurodegenerative disorders. mdpi.commdpi.comnih.govaccscience.com It arises from an imbalance between pro-oxidant species and antioxidant systems, leading to elevated levels of reactive oxygen and nitrogen species. mdpi.comnih.gov The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption, lipid-rich composition, and relatively limited antioxidant defenses. nih.gov

This compound, as a potent and selective inhibitor of NQO2, has shown the ability to inhibit QR2-mediated ROS production. medchemexpress.comnih.gov Studies have demonstrated that this compound can reduce oxidative stress induced by neurotoxins like paraquat and 6OHDA in astrocytes. news-medical.netunicz.itnih.gov This reduction in oxidative stress is associated with the protective effects observed in these models. news-medical.netunicz.itnih.gov The inhibition of NQO2 by this compound can abrogate the inhibitory effect of PQ and 6OHDA on autophagic flux and restore it. unicz.itnih.govtandfonline.com This suggests that this compound's modulation of oxidative stress, mediated through NQO2 inhibition, plays a crucial role in its potential therapeutic effects in neurological disorders.

Neuroprotective Strategies Beyond Direct Antioxidant Activity

While oxidative stress is a major contributor to neurodegeneration, neuroprotective strategies extend beyond simple antioxidant activity. This compound's mechanism of action involves the specific inhibition of NQO2, an enzyme implicated in both detoxifying and potentially "toxifying" processes depending on the context and substrate. cnr.itmdpi.com

The neuroprotective effect of NQO2 inhibitors like this compound appears to be linked to their ability to prevent ROS production and cell death induced by toxins such as paraquat. nih.gov This protective effect has also been observed against the active metabolite of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), MPP+. nih.gov The ability of NQO2 inhibitors to confer neuroprotection is consistent with observations in NQO2-deficient mice, which showed improved learning abilities. mdpi.comnih.gov

Furthermore, this compound's influence on autophagy, as discussed in the following section, represents a neuroprotective strategy that goes beyond directly scavenging free radicals. By modulating NQO2 activity, this compound can impact cellular processes critical for clearing damaged organelles and protein aggregates, which are hallmarks of neurodegenerative diseases. news-medical.netunicz.itnih.gov

Modulation of Disease Progression through Autophagy Induction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. news-medical.netmedchemexpress.com Dysregulation of autophagy is implicated in the pathogenesis of various diseases, including neurodegenerative disorders. news-medical.netunicz.itmedchemexpress.com

Research has shown that this compound is a potent inducer of autophagy. medchemexpress.commdpi.com This effect has been observed in astrocytes and hepatocytes and has been shown to be NQO2-dependent. mdpi.com this compound dose-dependently and time-dependently induces autophagy, as indicated by an increase in LC3 lipidation and BECN1 levels. nih.gov This induction is not due to an inhibition of autophagic flux but rather a stimulation. nih.gov

Interestingly, while oxidative stress can stimulate autophagy in some systems, chronic oxidative stress induced by parkinsonian toxins like paraquat and 6OHDA has been shown to impair or dysregulate autophagy in astrocytes and neurons. news-medical.netunicz.itnih.govtandfonline.com This impairment is characterized by decreased levels of LC3-II and LC3-positive vesicles and an increase in SQSTM1/p62 aggregates. unicz.itnih.govtandfonline.com

Crucially, the reduction of oxidative stress by this compound, a specific NQO2 inhibitor, but not by a general antioxidant like N-acetylcysteine, was found to abrogate the inhibitory effect of PQ and 6OHDA and restore autophagic flux. unicz.itnih.govtandfonline.com This highlights the specific role of NQO2 in the negative regulation of autophagy under these conditions. Activation of NQO2 by PQ or menadione (B1676200), and genetic manipulation of NQO2 expression, further confirmed the enzyme's role in the inhibitory action of PQ on autophagy. unicz.itnih.govtandfonline.com

The ability of this compound to restore autophagic flux in the presence of neurotoxins suggests a mechanism by which it could modulate disease progression in neurodegenerative conditions where autophagy is impaired. By inhibiting NQO2, this compound appears to release pro-autophagic signals, potentially aiding in the clearance of toxic protein aggregates and damaged organelles, thereby contributing to neuroprotection. unicz.itnih.govtandfonline.commdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (S29434, N-[2-(2-methoxy-6H-dipyrido{2,3-a:3,2-e}pyrrolizin-11-yl)ethyl]-2-furamide) | 53349848 |

| Paraquat | 4604 |

| 6-hydroxydopamine (6OHDA) | 10070 |

| Melatonin | 896 |

| Apocynin | 2214 |

| Menadione (Vitamin K3) | 4608 |

| N-acetylcysteine | 1207 |

| Chloroquine (B1663885) (CQ) | 2759 |

| MPTP | 4266 |

| MPP+ | 3000484 |

| BECN1 (Beclin 1) | 11520860 |

| LC3 (MAP1LC3A, MAP1LC3B) | 84559, 81631 |

| SQSTM1 (p62) | 10230 |

| NQO2 (QR2) | 4827 |

Data Tables

While specific quantitative data tables with numerical values were not consistently available across the search results in a format suitable for direct extraction and presentation, the findings can be summarized qualitatively in tables based on the described effects.

Table 1: Effect of this compound on Paraquat (PQ)-Induced Toxicity

| Parameter Measured | PQ Treatment | PQ + this compound Treatment | Effect of this compound | Source |

| Cell Death (in vitro) | Increased | Decreased | Antagonized | nih.govnih.gov |

| ROS Generation (in vitro) | Increased | Decreased | Inhibited | nih.govnih.gov |

| Cellular NQO2 Activity | - | Inhibited | Inhibited | nih.govnih.gov |

| Systemic Toxicity (in vivo) | Increased | Decreased | Antagonized | nih.govnih.gov |

| Animal Mortality (in vivo) | Increased | Decreased | Antagonized | nih.govnih.gov |

| Malondialdehyde Accumulation (SN) | Increased | Decreased | Inhibited | nih.govnih.gov |

Table 2: Effect of this compound on Autophagy in Astrocyte Models of Neurotoxicity

| Treatment Condition | Autophagic Flux | LC3-II Levels | SQSTM1/p62 Aggregates | Source |

| Control | Basal | Basal | Basal | unicz.itnih.govtandfonline.com |

| PQ or 6OHDA | Impaired/Reduced | Decreased | Increased | unicz.itnih.govtandfonline.com |

| This compound alone | Induced | Increased | - | medchemexpress.comnih.govmdpi.com |

| PQ or 6OHDA + this compound | Restored | Restored | Decreased | unicz.itnih.govtandfonline.com |

| PQ or 6OHDA + N-acetylcysteine | Impaired/Reduced | Decreased | Increased | unicz.itnih.govtandfonline.com |

These tables summarize the key findings regarding this compound's effects based on the provided search results.

Therapeutic Strategies Involving Autophagy Enhancement

This compound has demonstrated the capacity to enhance or restore autophagy, a critical cellular degradation and recycling pathway. This effect appears to be intrinsically linked to its inhibitory action on NQO2. Studies have shown that this compound can counteract the inhibitory effects on autophagy induced by oxidative stress, particularly in astrocytes exposed to parkinsonian toxins such as paraquat (PQ) and 6-hydroxydopamine (6OHDA). aginganddisease.orgunicz.ittandfonline.comnih.govtandfonline.comnews-medical.net

Oxidative stress is known to play a significant role in the pathogenesis of neurodegenerative disorders like Parkinson's disease, where autophagy is often found to be defective. unicz.itnews-medical.net Research indicates that prolonged oxidative stress in astrocytes can inhibit basal autophagy, impairing autophagosome formation and autophagic flux despite the activation of pro-autophagic signals. tandfonline.comtandfonline.com this compound, as a specific NQO2 inhibitor, has been shown to abrogate this inhibitory effect induced by PQ and 6OHDA, thereby restoring autophagic flux. unicz.ittandfonline.comnih.govnews-medical.net This restoration of autophagy by this compound in astrocytes has been associated with a protective effect against toxin-induced cell death. nih.gov

The mechanism by which NQO2 inhibition by this compound enhances autophagy under oxidative stress involves the modulation of cellular pathways. Studies suggest that this compound's ability to reduce oxidative stress, specifically that mediated by NQO2, is key to restoring autophagic function. nih.gov Furthermore, this compound has been observed to enhance NFE2L2/NRF2 activity in a SQSTM1-independent manner when co-administered with PQ, suggesting a role in activating antioxidant defense pathways that contribute to the restoration of autophagy. tandfonline.comnih.gov

Beyond neurodegenerative models, this compound has also been shown to induce autophagy in other cell types, such as hepatocytes, in an NQO2-dependent manner. mdpi.com This suggests that targeting NQO2 with compounds like this compound could be a broader strategy for therapeutic interventions in diseases where impaired autophagy is a contributing factor.

The following table summarizes some key findings regarding this compound's effect on autophagy:

| Cell Type / Model | Inducing Agent (Oxidative Stress) | Observed Effect of Oxidative Stress on Autophagy | Effect of this compound Treatment | Key Mechanism Implicated | Source |

| Astrocytoma cells (U373) | Paraquat (PQ), 6-OHDA, H₂O₂ | Decreased basal autophagy, impaired flux | Restored autophagic flux, increased LC3-II levels, enhanced NFE2L2 activity | NQO2 inhibition | unicz.ittandfonline.comnih.govtandfonline.comnews-medical.net |

| Primary Astrocytes | Paraquat (PQ) | Decreased basal autophagy, impaired flux | Restored autophagic flux, increased LC3-II levels | NQO2 inhibition | tandfonline.comnih.gov |

| Hepatocytes | Not explicitly stated in snippets | Not explicitly stated in snippets | Induced autophagy | NQO2 inhibition | mdpi.com |

Pharmacological and Molecular Methodologies in Nmdpef Research

In Vitro Experimental Models

In vitro experimental models are fundamental in dissecting the cellular and molecular impacts of NMDPEF. These systems allow for controlled investigations into the compound's effects on specific cell types and pathways.

Cell Line Studies (e.g., HepG2, U373 Astroglial Cells, HT-22, Primary Pneumocytes)

Established cell lines provide reproducible and scalable systems for studying the biological activities of this compound.

HepG2 Cells: The human liver cancer cell line, HepG2, has been instrumental in demonstrating the pro-autophagic effects of this compound. Research has shown that treatment with this compound (referred to as S29434) at concentrations between 5-10 μM for 24 hours induces autophagy in these cells. medchemexpress.com This was confirmed by observing a dose-dependent increase in the autophagy marker LC3-II. medchemexpress.com HepG2 cells are a common model for studying liver metabolism and toxicity, making them relevant for understanding the hepatic effects of QR2 inhibition. nih.gov

U373 Astroglial Cells: The U373 human astrocytoma cell line is used as a model for astrocytes to study neuroinflammation and neuroprotection. In studies investigating the role of QR2 in Parkinson's disease models, U373 cells have been used to explore the effects of the neurotoxin 6-hydroxydopamine (6OHDA). Research indicates that QR2 activity is present in these cells and that its inhibition, including by compounds like S29434 (this compound), can influence autophagy and cell survival pathways in response to neurotoxic insults. nih.gov For instance, while 6OHDA exposure tended to downregulate autophagy in U373 cells, the interplay with QR2 inhibition is a key area of investigation. nih.gov

HT-22 Cells: The HT-22 mouse hippocampal neuronal cell line is a widely used model for studying oxidative stress-induced neuronal cell death, as it lacks ionotropic glutamate receptors. mdpi.com Studies on QR2 in HT-22 cells have shown that the enzyme is expressed and active, making this cell line suitable for investigating the neuroprotective potential of QR2 inhibitors. mdpi.com Research using related QR2 inhibitors has demonstrated protection against oxidative damage, suggesting a role for this compound in mitigating neuronal injury. mdpi.com

Primary Pneumocytes: While specific studies on this compound in primary pneumocytes are not extensively documented, these cells, which are the main functional units of the lung alveoli, serve as a critical in vitro model for respiratory research. Methodologies applied to these cells would typically involve isolating them from lung tissue and culturing them to study cellular responses to compounds, including potential effects on oxidative stress and inflammation, which are relevant to the mechanism of this compound.

Primary Cell Culture Systems (e.g., Primary Astrocytes, Mouse Oocytes)

Primary cells, isolated directly from tissues, offer a model that more closely represents the physiological state of cells in vivo.

Primary Astrocytes: These cells are cultured from the central nervous system tissue of neonatal rodents and are used to study the complex functions of astrocytes in both healthy and diseased states. mdpi.commdpi.com Given that QR2 is expressed in the brain, primary astrocytes are a valuable tool for investigating how this compound might modulate astrocyte-mediated neuroinflammation and neuroprotection. nih.govmdpi.com Studies in these cells often involve stimulating them with inflammatory agents to induce a reactive state and then assessing the impact of compounds on gene expression and cell function. nih.gov

Mouse Oocytes: Recent research has highlighted a role for QR2 in oocyte maturation and embryo development. Studies have shown that QR2 is expressed in mouse oocytes and that its inhibition by S29434 (this compound) can counteract the negative effects of oxidative stress. researchgate.net When oocytes were exposed to a ROS stimulator, they exhibited maturation arrest and spindle abnormalities; however, co-treatment with the this compound inhibitor rescued these defects, restored meiotic progression, and improved subsequent embryo development potential. researchgate.net

Cellular Assays for ROS Measurement (e.g., Flow Cytometry with Fluorescent Probes)

A key function of this compound is the inhibition of QR2-mediated ROS production. medchemexpress.com Cellular assays using fluorescent probes are commonly employed to quantify intracellular ROS levels. A widely used method involves the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). This cell-permeable compound is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The resulting fluorescence intensity, which is proportional to the level of intracellular ROS, can be measured using techniques like flow cytometry or fluorescence microscopy. Flow cytometry allows for the rapid analysis of a large population of individual cells, providing quantitative data on the shift in fluorescence intensity following treatment with this compound.

Autophagy Assessment Techniques (e.g., Western Blot for LC3-II, Immunofluorescence for Autophagic Vacuoles)

This compound has been identified as an inducer of autophagy. medchemexpress.com Several well-established techniques are used to monitor this cellular process.

Western Blot for LC3-II: Autophagy involves the conversion of the cytosolic form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). This conversion is a hallmark of autophagy induction. Western blotting can be used to detect both forms, and an increase in the ratio of LC3-II to LC3-I or to a loading control like β-actin is indicative of enhanced autophagosome formation. Studies on this compound in HepG2 cells have utilized this method to show a dose-dependent increase in LC3-II levels. medchemexpress.com

Immunofluorescence for Autophagic Vacuoles: This microscopic technique allows for the visualization of autophagy within cells. It relies on antibodies to detect endogenous LC3. In non-autophagic cells, LC3 is distributed diffusely in the cytoplasm. Upon autophagy induction, LC3 translocates to the autophagosome membrane, appearing as distinct puncta or dots within the cell. The number of these puncta per cell can be quantified to assess the level of autophagy. This method provides spatial information and complements the quantitative data from Western blotting.

Cell Viability and Cell Death Assays (e.g., Trypan Blue Exclusion, Flow Cytometry)

Assessing the effects of this compound on cell survival is crucial. Various assays are used to distinguish between viable, apoptotic, and necrotic cells.

Trypan Blue Exclusion: This is a simple, dye-based method for assessing cell membrane integrity. Live cells with intact membranes exclude the trypan blue dye, whereas dead cells with compromised membranes take up the dye and appear blue under a light microscope. nih.govnih.govaatbio.comsemanticscholar.orgthermofisher.com This allows for the calculation of the percentage of viable cells in a population. thermofisher.com

Flow Cytometry: For a more detailed analysis of cell death, flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common approach. nih.govbosterbio.comthermofisher.comnih.gov Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. nih.govthermofisher.com PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost. thermofisher.com By analyzing cells stained with both fluorescently-labeled Annexin V and PI, one can distinguish between different cell populations:

Viable cells: Annexin V-negative and PI-negative

Early apoptotic cells: Annexin V-positive and PI-negative

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Enzyme Activity Assays (e.g., Fluorimetry of N-benzyldihydronicotinamide oxidation)

Since this compound is an inhibitor of QR2, enzyme activity assays are essential to determine its potency and mechanism of inhibition. The activity of QR2 is typically measured by monitoring the oxidation of its specific electron donors, such as N-benzyldihydronicotinamide (BNAH) or N-ribosyldihydronicotinamide (NRH), in the presence of an electron acceptor substrate like menadione (B1676200). nih.govreactionbiology.com The reaction involves the reduction of the quinone substrate, which is coupled to the oxidation of BNAH. reactionbiology.com The rate of BNAH oxidation can be followed by measuring the decrease in its fluorescence or absorbance over time. reactionbiology.comnih.gov By performing this assay in the presence of varying concentrations of this compound, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined, providing a quantitative measure of its inhibitory potency. medchemexpress.com

Table 1: Summary of In Vitro Research Findings for this compound (S29434)

| Cell Model | Methodology | Finding | Reference |

| HepG2 | Western Blot | Dose-dependently increases LC3-II, a marker of autophagy. | medchemexpress.com |

| HepG2 | Cell Culture | Induces autophagy at 5-10 μM concentrations. | medchemexpress.com |

| U373 Astroglial Cells | Cell Culture / Enzyme Assay | Used as a model to study QR2 activity and its inhibition by S29434 in the context of neurotoxin-induced stress. | nih.gov |

| Mouse Oocytes | Live Cell Imaging / Maturation Assay | S29434 treatment counteracts ROS-induced meiotic arrest and restores spindle configuration. | researchgate.net |

| Mouse Oocytes | Embryo Culture | S29434 treatment improves the developmental potential of ROS-stressed oocytes. | researchgate.net |

In Vivo Experimental Models

In vivo experimental models are crucial for understanding the systemic effects, toxicity, and therapeutic potential of the compound this compound. These models, primarily involving rodents, allow for the investigation of complex physiological and pathological processes that cannot be replicated in vitro.

Rodent Models of Toxicity (e.g., Wistar Rats for Systemic Toxicity)

The assessment of systemic toxicity is a fundamental step in the preclinical evaluation of any new chemical entity. Rodent models, particularly strains like Wistar or Sprague Dawley rats, are frequently employed for these studies due to their physiological similarities to humans and the extensive historical data available. researchgate.netmdpi.com While specific systemic toxicity studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the established methodologies for such assessments would be applied.

Table 1: Standard Parameters in a Rodent Systemic Toxicity Study

| Category | Parameters Monitored | Purpose |

|---|---|---|

| Clinical Observations | Mortality, morbidity, changes in skin, fur, eyes, and behavior | To identify overt signs of toxicity |

| Body Weight | Regular measurement of body weight | To assess general health and development |

| Hematology | Red blood cell count, white blood cell count, platelet count, hemoglobin | To evaluate effects on blood components and immune system |

| Clinical Biochemistry | Levels of liver enzymes (e.g., ALT, AST), kidney function markers (e.g., BUN, creatinine) | To assess organ-specific function and damage |

| Histopathology | Microscopic examination of tissues from major organs (liver, kidney, spleen, brain, etc.) | To identify cellular changes and tissue damage |

Models of Neurodegeneration (e.g., Substantia Nigra Microinfusion)

This compound, as a selective inhibitor of NQO2 (also known as QR2), has been investigated in models of neurodegeneration where the enzyme's activity is implicated. nih.gov A key model involves the direct infusion of neurotoxins into specific brain regions to replicate features of neurodegenerative diseases like Parkinson's disease (PD). nih.govmdpi.com

In one such experimental model, the neurotoxin paraquat (B189505) (PQ) was infused into the substantia nigra of rats to induce PD-like seizures and oxidative stress. nih.govmdpi.com The substantia nigra is a critical brain area affected in PD, with its dopaminergic neurons being particularly vulnerable. nih.govjci.org The specific inhibition of NQO2 by this compound was shown to block the toxicity induced by paraquat in this model. nih.govmdpi.com This protective effect was linked to a significant reduction in oxidative stress, suggesting a pro-oxidative role for NQO2 in the context of certain neurotoxins. nih.govmdpi.com

Table 2: this compound in a Rat Model of Paraquat-Induced Neurotoxicity

| Model Component | Description | Key Finding with this compound |

|---|---|---|

| Animal Model | Rats | - |

| Neurotoxin | Paraquat (PQ) | - |

| Administration Route | Microinfusion into the substantia nigra | - |

| Pathological Feature | PD-like seizures and oxidative stress | This compound blocked PQ-induced toxicity |